2-(4-Fluoro-3-methoxyphenyl)azetidine
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Overview
Description
2-(4-Fluoro-3-methoxyphenyl)azetidine is a four-membered heterocyclic compound containing a nitrogen atom. The presence of the fluoro and methoxy groups on the phenyl ring imparts unique chemical properties to this compound, making it of significant interest in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluoro-3-methoxyphenyl)azetidine typically involves cyclization reactions. One common method is the cyclization of appropriate β-amino alcohols or β-amino acids under acidic or basic conditions . Another approach involves the nucleophilic substitution reactions where azetidine rings are formed by reacting suitable precursors with nucleophiles .
Industrial Production Methods: Industrial production of azetidines, including this compound, often employs large-scale cyclization reactions. These processes are optimized for high yield and purity, utilizing catalysts and controlled reaction environments to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Fluoro-3-methoxyphenyl)azetidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the azetidine ring is opened or modified.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols are used under various conditions, often in the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce primary or secondary amines .
Scientific Research Applications
2-(4-Fluoro-3-methoxyphenyl)azetidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and polymers.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials, including coatings and adhesives.
Mechanism of Action
The mechanism of action of 2-(4-Fluoro-3-methoxyphenyl)azetidine involves its interaction with various molecular targets. The fluoro and methoxy groups enhance its binding affinity to specific enzymes and receptors, influencing biological pathways. The azetidine ring’s strain also contributes to its reactivity, facilitating interactions with nucleophiles and electrophiles .
Comparison with Similar Compounds
- 2-(3-Fluoro-4-methoxyphenyl)azetidine
- 3-(4-Fluoro-3-methoxyphenyl)azetidine; trifluoroacetic acid
Comparison: Compared to its analogs, 2-(4-Fluoro-3-methoxyphenyl)azetidine exhibits unique reactivity due to the specific positioning of the fluoro and methoxy groups. This positioning affects its electronic properties and steric hindrance, making it more suitable for certain applications in synthesis and biological research .
Properties
IUPAC Name |
2-(4-fluoro-3-methoxyphenyl)azetidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO/c1-13-10-6-7(2-3-8(10)11)9-4-5-12-9/h2-3,6,9,12H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVFVZFJIWWPLET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2CCN2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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